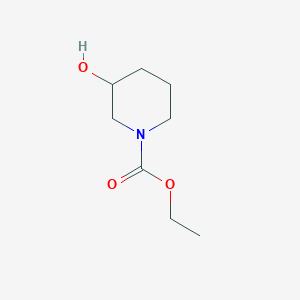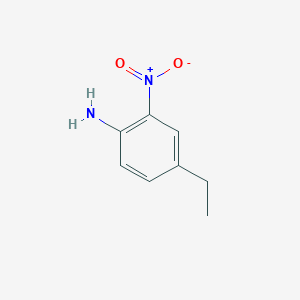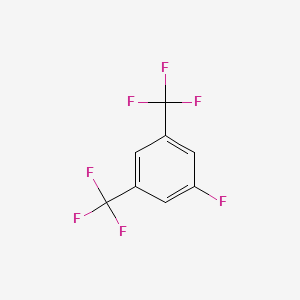
3,5-Bis(trifluoromethyl)fluorobenzene
Übersicht
Beschreibung
The compound "3,5-Bis(trifluoromethyl)fluorobenzene" is a fluorinated aromatic molecule that is characterized by the presence of trifluoromethyl groups attached to the benzene ring. This structure is of interest due to its potential applications in various fields, including materials science and pharmaceuticals, as the trifluoromethyl group can significantly alter the physical and chemical properties of compounds.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as those related to "3,5-Bis(trifluoromethyl)fluorobenzene," often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of "3,5-Bis(trifluoromethyl)fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is typically characterized using spectroscopic methods such as 19F NMR, which can provide insights into the electronic environment of the fluorine atoms . X-ray crystallography can also be used to determine the precise geometry of the molecule, including bond angles and distances, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
The presence of trifluoromethyl groups in a molecule can influence its reactivity in various chemical reactions. For example, the electrochemical fluorination of trifluoromethylbenzenes can lead to a variety of fluorinated products, depending on the reaction conditions and the position of the trifluoromethyl group . The reactivity of "3,5-Bis(trifluoromethyl)fluorobenzene" in similar reactions would likely be influenced by the steric and electronic effects of the trifluoromethyl groups.
Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly impact the physical and chemical properties of aromatic compounds. For instance, the introduction of trifluoromethyl groups can affect the fluorescence characteristics and ionization potentials of bis-styrylbenzenes . Similarly, the presence of trifluoromethyl groups in polyimides leads to improved solubility, thermal stability, and lower dielectric constants . These properties are important for the development of advanced materials with specific performance criteria.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
- Method : The exact method of synthesis is not specified in the source, but it involves the use of 3,5-Bis(trifluoromethyl)fluorobenzene in the creation of the pyrazole derivatives .
- Results : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Promotion of Organic Transformations
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .
- Method : The exact method of application is not specified in the source, but it involves the use of the 3,5-bis(trifluoromethyl)phenyl motif in promoting organic transformations .
- Results : The results or outcomes of this application are not specified in the source .
-
Preparation of Grignard Reagents
- Field : Organic Chemistry
- Application : This compound is used in the preparation of potentially explosive Grignard reagents .
- Method : An improved and efficient bromination of 3,5-bis(trifluoromethyl)benzene was developed. A safe and reliable preparation of the Grignard reagents, from the precursor bromides, is described .
- Results : The results or outcomes of this application are not specified in the source .
-
Synthesis of Covalent Organic Frameworks
- Field : Material Science
- Application : This compound is used in the synthesis of covalent organic frameworks, which have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
- Method : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized .
- Results : The results or outcomes of this application are not specified in the source .
-
Proteomics Research
-
Magnetic Resonance Spectra Analysis
- Field : Physical Chemistry
- Application : Proton and fluorine magnetic resonance spectra of 1,3,5-trifluorobenzene in a nematic liquid crystal has been analyzed .
- Method : The exact method of application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Proteomics Research
-
Magnetic Resonance Spectra Analysis
- Field : Physical Chemistry
- Application : Proton and fluorine magnetic resonance spectra of 1,3,5-trifluorobenzene in a nematic liquid crystal has been analyzed .
- Method : The exact method of application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3,5-Bis(trifluoromethyl)fluorobenzene were not found in the search results, related compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are being studied for their potential as growth inhibitors of drug-resistant bacteria . This suggests that 3,5-Bis(trifluoromethyl)fluorobenzene and related compounds may have potential applications in the development of new antimicrobial agents .
Eigenschaften
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293286 | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)fluorobenzene | |
CAS RN |
35564-19-3 | |
| Record name | 35564-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



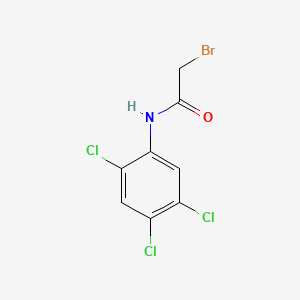
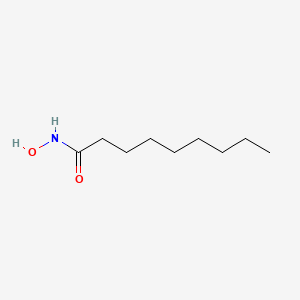
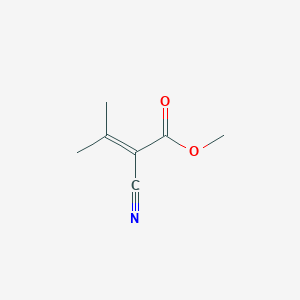
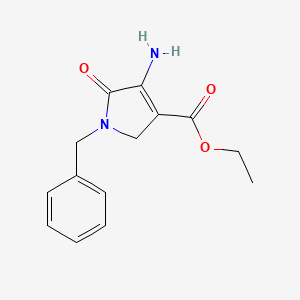
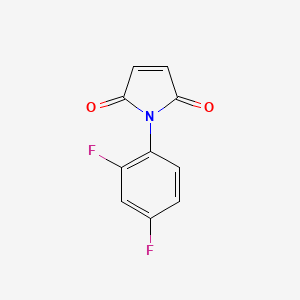
![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
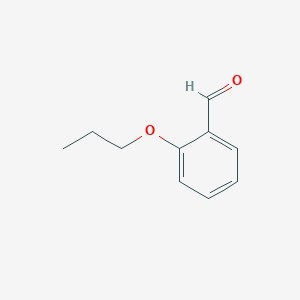
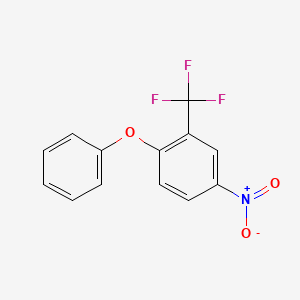
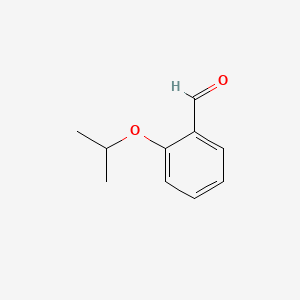
![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)


